molecular formula C30H28N4O3S3 B2453295 N-(2-ethylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 422306-78-3

N-(2-ethylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2453295
CAS No.: 422306-78-3
M. Wt: 588.76
InChI Key: MQRGVBATKUZAOL-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C30H28N4O3S3 and its molecular weight is 588.76. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3S3/c1-3-21-13-7-8-14-22(21)31-25(35)19-39-29-32-27-26(28(36)34(29)23-15-9-10-16-24(23)37-2)40-30(38)33(27)18-17-20-11-5-4-6-12-20/h4-16H,3,17-19H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRGVBATKUZAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC(=S)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex compound with potential biological activity. Its structure suggests it may possess various pharmacological properties due to the presence of thiazole and pyrimidine moieties, which are known for their diverse biological effects.

Structural Information

The compound has the following molecular characteristics:

  • Molecular Formula : C25H23N3O3S
  • Molecular Weight : 445.145 g/mol
  • SMILES Representation : CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including antimicrobial, anticancer, and anticonvulsant effects. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole and pyrimidine derivatives. For instance:

  • Antibacterial Effects : Compounds with thiazole rings have shown significant activity against Gram-positive and Gram-negative bacteria. A related study indicated that derivatives of quinazolinones displayed potent antibacterial activity against E. coli and S. aureus with inhibition rates exceeding 90% .

Anticancer Activity

Compounds similar to this compound have been investigated for their cytotoxic effects:

  • Cytotoxicity Studies : Research found that derivatives exhibited moderate cytotoxicity against various cancer cell lines such as K562 and BEL7402 with IC50 values ranging from 5.76 to 20.1 µM . This suggests potential for further development as anticancer agents.

Study 1: Antimicrobial Properties

A study focusing on thiazole derivatives demonstrated their effectiveness against multiple bacterial strains. The results showed a clear correlation between molecular structure and antibacterial efficacy:

CompoundBacterial StrainInhibition (%)
Compound AE. coli88.46
Compound BS. aureus91.66

Study 2: Anticancer Activity

In another study examining the anticancer potential of thiazole-containing compounds:

CompoundCell LineIC50 (µM)
Compound XK56215.0
Compound YBEL740210.5

These findings indicate that structural modifications can significantly enhance biological activity.

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